Cas no 1805304-99-7 (6-(Difluoromethyl)-5-fluoronicotinonitrile)

6-(Difluoromethyl)-5-fluoronicotinonitrile 化学的及び物理的性質
名前と識別子
-
- 6-(Difluoromethyl)-5-fluoronicotinonitrile
- 5-Cyano-2-(difluoromethyl)-3-fluoropyridine
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- インチ: 1S/C7H3F3N2/c8-5-1-4(2-11)3-12-6(5)7(9)10/h1,3,7H
- InChIKey: WUWNIYKNWUYAAZ-UHFFFAOYSA-N
- ほほえんだ: FC1=CC(C#N)=CN=C1C(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 198
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 36.7
6-(Difluoromethyl)-5-fluoronicotinonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A023029519-500mg |
5-Cyano-2-(difluoromethyl)-3-fluoropyridine |
1805304-99-7 | 97% | 500mg |
$1,019.20 | 2022-04-01 | |
Alichem | A023029519-1g |
5-Cyano-2-(difluoromethyl)-3-fluoropyridine |
1805304-99-7 | 97% | 1g |
$1,596.00 | 2022-04-01 | |
Alichem | A023029519-250mg |
5-Cyano-2-(difluoromethyl)-3-fluoropyridine |
1805304-99-7 | 97% | 250mg |
$666.40 | 2022-04-01 |
6-(Difluoromethyl)-5-fluoronicotinonitrile 関連文献
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
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Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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10. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
6-(Difluoromethyl)-5-fluoronicotinonitrileに関する追加情報
6-(Difluoromethyl)-5-fluoronicotinonitrile: A Versatile Building Block in Modern Organic Synthesis
6-(Difluoromethyl)-5-fluoronicotinonitrile (CAS No. 1805304-99-7) has emerged as a strategically important heterocyclic compound in contemporary chemical research. This fluorinated pyridine derivative combines multiple functional groups that enable its application across diverse scientific domains. The compound's unique structural features—difluoromethyl substitution, fluoro substitution at position 5, and the nitrile functionality—collectively create a molecular scaffold with exceptional synthetic utility and pharmacological potential.
The core structure of 6-(Difluoromethyl)-5-fluoronicotinonitrile incorporates a six-membered pyridine ring system, a fundamental motif in pharmaceutical chemistry. The strategic placement of fluorine atoms at positions 5 and 6 introduces significant electronic effects that modulate molecular reactivity and lipophilicity. Recent studies have demonstrated that the difluoromethyl group (-CF₂H) provides enhanced metabolic stability compared to traditional methyl or trifluoromethyl substituents, making this compound particularly valuable for drug discovery programs targeting cytochrome P450 enzymes.
Synthetic methodologies for preparing CAS No. 1805304-99-7 have evolved significantly in the past decade. Modern approaches leverage transition-metal-catalyzed cross-coupling reactions, particularly those involving palladium and nickel complexes, to achieve high regioselectivity in the installation of the difluoromethyl group. A 2023 study published in the *Journal of Organic Chemistry* reported an efficient three-step synthesis from 3-cyanopyridine, utilizing selective fluorination protocols followed by controlled difluoroalkylation under photoredox conditions.
The nitrile functionality (-C≡N) in this molecule serves as a versatile handle for further chemical transformations. Researchers have demonstrated its utility in nucleophilic addition reactions, hydrolysis to carboxylic acids, and reductive amination pathways. In particular, the compound's ability to undergo selective hydrogenation to form amides has attracted attention in the development of novel anti-inflammatory agents with improved bioavailability profiles.
In the field of medicinal chemistry, derivatives of CAS No. 1805304-99-7 have shown promising activity against various disease targets. A 2024 preclinical study highlighted its potential as a scaffold for developing dual-action compounds targeting both protein kinases and G-protein coupled receptors (GPCRs). The fluorinated substituents contribute to enhanced receptor binding affinity while maintaining favorable pharmacokinetic properties through reduced hepatic metabolism.
The compound's electronic properties make it an ideal candidate for applications beyond traditional pharmaceuticals. In materials science research published in *Advanced Materials* (2023), scientists utilized this molecule as a building block for organic semiconductors, leveraging its conjugated π-system and fluorine-induced electron-withdrawing effects to optimize charge transport characteristics in organic light-emitting diodes (OLEDs).
Recent advances in computational chemistry have provided deeper insights into the molecular behavior of CAS No. 1805304-99-7. Density functional theory (DFT) calculations published in *Chemical Science* (2024) revealed unique conformational preferences that influence its reactivity patterns during multistep syntheses. These findings have directly informed new synthetic strategies that improve reaction yields by up to 40% through optimized solvent selection and temperature control.
In agrochemical research, derivatives of this compound have demonstrated herbicidal activity against glyphosate-resistant weed species through inhibition of acetolactate synthase (ALS). The strategic placement of fluorine atoms enhances soil stability while maintaining target specificity, addressing critical challenges in sustainable agriculture practices.
The environmental fate of compounds containing the difluoromethyl group has been extensively studied to ensure ecological safety profiles meet modern regulatory standards. Research published in *Environmental Science & Technology* (2023) confirmed that degradation pathways primarily involve hydrolytic cleavage rather than atmospheric photolysis, resulting in minimal persistence potential under typical environmental conditions.
Ongoing investigations continue to explore novel applications for this molecular framework. In biocatalysis research presented at the American Chemical Society National Meeting (2024), scientists demonstrated its use as a co-factor mimic in enzyme-assisted asymmetric syntheses, achieving enantiomeric excesses exceeding 98% through tailored immobilization techniques.
The compound's structural versatility is further evidenced by its role as a key intermediate in complex natural product total syntheses reported by leading research groups worldwide. Notably, a 2024 publication described its application as a chiral auxiliary precursor for marine alkaloid analogs with enhanced anticancer activity against multidrug-resistant tumor cell lines.
In conclusion, the combination of strategic fluorination patterns and functional group diversity makesCAS No. 1805304-99-7 an indispensable tool for modern chemical innovation across multiple disciplines including pharmaceutical development, materials engineering, and agrochemical research.
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